(2E)-2-(1,3-benzoxazol-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-enenitrile
Description
(2E)-2-(1,3-benzoxazol-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-enenitrile is an organic compound that features a benzoxazole ring fused with a phenyl group and a nitrile functional group
Properties
IUPAC Name |
(E)-2-(1,3-benzoxazol-2-yl)-3-(4-propan-2-ylphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c1-13(2)15-9-7-14(8-10-15)11-16(12-20)19-21-17-5-3-4-6-18(17)22-19/h3-11,13H,1-2H3/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIRETIYVDKXFF-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1,3-benzoxazol-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-enenitrile typically involves the condensation of 2-aminophenol with an appropriate aldehyde to form the benzoxazole ring. This is followed by a Knoevenagel condensation reaction with a nitrile-containing compound to introduce the prop-2-enenitrile moiety. The reaction conditions often require the use of a base such as piperidine and solvents like ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents and catalysts may also be adjusted to improve efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(1,3-benzoxazol-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substituting agents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
(2E)-2-(1,3-benzoxazol-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-2-(1,3-benzoxazol-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets. The benzoxazole ring can participate in π-π stacking interactions, while the nitrile group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromoethylamine hydrobromide: Used in similar synthetic applications but differs in its functional groups and reactivity.
2-Fluoro-1,3-diamino-4,6-dinitrobenzene: Shares some structural similarities but has different electronic properties and applications.
Uniqueness
(2E)-2-(1,3-benzoxazol-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-enenitrile is unique due to its combination of a benzoxazole ring and a nitrile group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.
Biological Activity
(2E)-2-(1,3-benzoxazol-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-enenitrile is a synthetic organic compound notable for its potential biological activities. This compound features a benzoxazole moiety, which has been recognized for its diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article compiles and analyzes available research findings, case studies, and data tables related to the biological activity of this compound.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following components:
- Benzoxazole Ring : A fused heterocyclic compound contributing to the biological activity.
- Propenenitrile Moiety : Imparts additional reactivity and interaction capabilities with biological targets.
The IUPAC name for this compound is (E)-2-(1,3-benzoxazol-2-yl)-3-(4-propan-2-ylphenyl)prop-2-enenitrile, with the molecular formula and a molecular weight of 296.35 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The benzoxazole ring participates in π–π stacking interactions, while the nitrile group can form hydrogen bonds with various biological macromolecules. These interactions may modulate enzyme activity or receptor binding, leading to significant biological effects.
Antimicrobial Activity
Research indicates that derivatives of benzoxazole, including this compound, exhibit varying levels of antimicrobial activity. A study on related compounds revealed:
- Antibacterial Activity : Limited efficacy against Gram-positive bacteria such as Bacillus subtilis was observed. The minimal inhibitory concentrations (MICs) for several derivatives were recorded, highlighting selective antibacterial properties.
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound 1 | Bacillus subtilis | 50 |
| Compound 2 | Escherichia coli | Non-active |
- Antifungal Activity : More pronounced antifungal effects were noted against Candida albicans and Pichia pastoris, with several compounds showing significant activity at lower MIC values compared to their antibacterial counterparts.
Anticancer Activity
The cytotoxic effects of benzoxazole derivatives have been extensively studied, particularly in cancer cell lines. The compound has demonstrated selective toxicity towards various cancer cells while sparing normal cells in some cases:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF-7 (Breast) | 10 | 5 |
| A549 (Lung) | 15 | 4 |
| HepG2 (Liver) | 20 | 3 |
These findings suggest that this compound could serve as a lead compound for further development in anticancer therapies.
Case Studies
-
Cytotoxicity Screening : In a study involving various benzoxazole derivatives, it was found that certain modifications enhanced cytotoxicity against breast cancer cell lines while reducing toxicity to normal cells. The presence of electron-donating groups significantly influenced the activity profile.
- Example : A derivative with a methoxy group exhibited an increase in cytotoxicity compared to its unsubstituted counterpart.
- Structure–Activity Relationship (SAR) : A comprehensive SAR analysis indicated that substituents on the phenyl ring impact both antibacterial and anticancer activities. Compounds with electron-donating groups generally showed improved efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
